3-(1-benzofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Description
This compound is a bifunctional aromatic amide featuring dual benzofuran moieties and a 1,4-benzodioxin ring. Its structure includes:
- Benzofuran backbone: Two 1-benzofuran units, one substituted with an amide group at position 2 and another with a carboxamide linkage.
This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c29-25(22-13-15-5-1-3-7-18(15)33-22)28-23-17-6-2-4-8-19(17)34-24(23)26(30)27-16-9-10-20-21(14-16)32-12-11-31-20/h1-10,13-14H,11-12H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXMDFERHTXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, (S)-Pyrrolidine-2-carboxylic acid compound with (2S,3R,4R,5S,6R)-2-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (2:1), is a dual inhibitor of the sodium glucose co-transporters one and two (SGLT-1 and -2).
Mode of Action
The aforementioned similar compound inhibits sglt-1 and -2, leading to inhibition of glucose reabsorption from the kidney and potentially glucose absorption in the intestine. This may improve post-prandial glycaemia.
Biological Activity
The compound 3-(1-benzofuran-2-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic molecule that features a benzofuran core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be categorized under benzofuran derivatives. The structural formula is represented as follows:
The presence of multiple functional groups in its structure contributes to its biological efficacy.
Anticancer Activity
Research indicates that benzofuran derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown promising growth inhibitory effects against various cancer cell lines. A study highlighted that certain benzofuran derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.20 μM to 5.86 μM against different cancer types, including prostate and colon cancers .
| Cell Line | GI50 (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MM231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These findings suggest that the compound may target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have shown that certain derivatives exhibit effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative with a similar structure demonstrated a minimum inhibitory concentration (MIC) of 0.039 μg/mL against S. aureus, indicating potent antibacterial effects .
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases . The compound may share these properties due to its structural similarities with other known anti-inflammatory agents.
The mechanism by which benzofuran derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example:
- Sigma Receptors : Some benzofuran derivatives act as ligands for sigma receptors, which are implicated in neurodegenerative diseases and pain modulation .
- NF-κB Pathway : Inhibitory effects on the NF-κB signaling pathway have been observed, which is crucial for regulating immune response and inflammation .
Case Studies
Several case studies have explored the biological activities of compounds similar to This compound :
- Anticancer Study : A study involving a series of benzofuran derivatives showed significant inhibition rates across various cancer cell lines, indicating their potential as anticancer agents.
- Antimicrobial Efficacy : Research highlighted the synthesis of benzofuran derivatives that were tested against M. tuberculosis, showing promising results with MIC values lower than those of standard treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-[2-(3-Methylphenyl)Acetamido]-1-Benzofuran-2-Carboxamide
- Key difference : Replaces the benzofuran-2-amido group with a 3-methylphenylacetamido substituent.
(b) N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(4-Fluorophenyl)Sulfonylamino]Benzamide
- Key difference : Substitutes the benzofuran-carboxamide core with a sulfonamido-benzamide scaffold.
- Activity : Sulfonamide derivatives are often explored for antibacterial or anti-inflammatory properties, as seen in related 1,4-benzodioxin sulfonamides .
(c) 3-[5-{[(1R,2S)-2-(2,2-Difluoropropanoylamino)-1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Propoxy]Indazol-1-yl}-N-[(3R)-Tetrahydrofuran-3-yl]Benzamide
Physicochemical Properties
| Property | Target Compound | N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide | N-{(1R,2R)-...}Octanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~466.44 (estimated) | 317.34 | 491.56 |
| LogP | ~3.5 (predicted) | 2.8 | 4.1 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Aromatic Rings | 3 | 2 | 2 |
Notes:
- The target compound’s higher molecular weight and aromaticity may reduce solubility but enhance target binding affinity.
- Compared to sulfonamides (e.g., ), the dual benzofuran system likely increases metabolic stability .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
Synthesis optimization requires multi-step protocols, including amidation and coupling reactions. Critical parameters include solvent choice (e.g., THF or DMF for solubility), temperature control (0–60°C to prevent side reactions), and catalyst selection (e.g., NaH for deprotonation). Purity (>95%) is confirmed via HPLC, while intermediates are validated using thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and carbonyl groups, while Fourier-transform infrared (FTIR) identifies amide (C=O, ~1650 cm⁻¹) and benzodioxin ether (C-O-C, ~1250 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±1 ppm) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting enzymes like α-glucosidase or acetylcholinesterase, using IC₅₀ determination. Cell-based viability assays (e.g., MTT) assess anticancer potential, with dose ranges of 1–100 μM. Include positive controls (e.g., acarbose for enzyme inhibition) and validate results with triplicate replicates .
Q. What strategies address poor solubility in aqueous buffers during bioassays?
Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound. For in vivo studies, employ micellar formulations (e.g., PEG-400) or cyclodextrin complexes. Solubility parameters (LogP ~3.5) should guide solvent selection .
Q. How can reaction progress be monitored during synthesis?
Track intermediates via TLC (silica gel, UV visualization) and confirm completion using ¹H NMR (disappearance of starting material peaks). For scale-up, inline FTIR monitors carbonyl formation in real time .
Advanced Research Questions
Q. How can contradictory bioactivity data from different research groups be resolved?
Discrepancies may arise from impurity profiles (>95% purity is critical) or assay conditions (e.g., pH, temperature). Reproduce experiments using standardized protocols (e.g., FDA guidelines) and characterize batches via HPLC-MS. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) models interactions with enzyme active sites, using crystal structures (PDB IDs: e.g., 1XEF for α-glucosidase). Molecular dynamics simulations (GROMACS) assess stability over 100 ns trajectories. Validate predictions with mutagenesis studies .
Q. What experimental approaches elucidate enzyme inhibition mechanisms?
Use kinetic assays (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₐₛₛ). Fluorescence quenching experiments reveal conformational changes in enzymes upon compound binding .
Q. How can structure-activity relationships (SAR) guide derivative design?
Systematically modify substituents on the benzofuran and benzodioxin rings. For example, replacing methoxy groups with halides alters electron density and hydrogen-bonding capacity. Assess derivatives using QSAR models (e.g., CoMFA) to prioritize synthetic targets .
Q. What analytical methods detect degradation products under physiological conditions?
Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Analyze degradation pathways via LC-MS/MS, identifying hydrolyzed amide bonds or oxidized benzodioxin rings. Stability data inform storage conditions (e.g., desiccated, -20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
